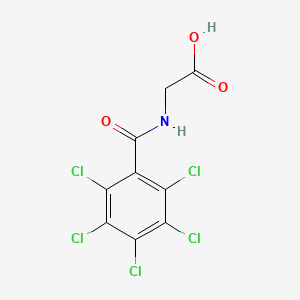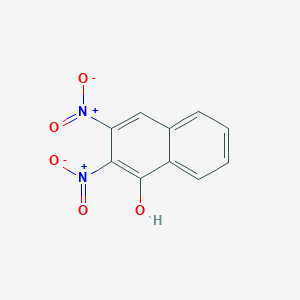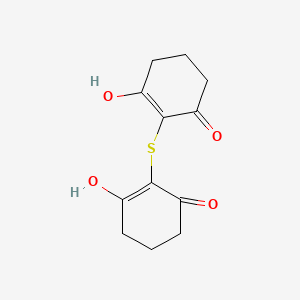methanone CAS No. 113704-35-1](/img/structure/B14318499.png)
[4-(4-Amino-6,7-dimethoxyquinolin-2-yl)piperazin-1-yl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Amino-6,7-dimethoxyquinolin-2-yl)piperazin-1-ylmethanone is a complex organic compound with a molecular formula of C22H24N4O3 This compound is known for its unique structure, which includes a quinoline moiety, a piperazine ring, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-6,7-dimethoxyquinolin-2-yl)piperazin-1-ylmethanone typically involves multiple steps. One common synthetic route starts with the preparation of 6,7-dimethoxyquinoline, which is then functionalized to introduce the amino group at the 4-position. This intermediate is then reacted with piperazine to form the quinoline-piperazine derivative. Finally, the phenylmethanone group is introduced through a coupling reaction, often using reagents such as benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
4-(4-Amino-6,7-dimethoxyquinolin-2-yl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: The amino group allows for nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
科学的研究の応用
Chemistry
In chemistry, 4-(4-Amino-6,7-dimethoxyquinolin-2-yl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, 4-(4-Amino-6,7-dimethoxyquinolin-2-yl)piperazin-1-ylmethanone is investigated for its potential pharmacological properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a subject of interest for further drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 4-(4-Amino-6,7-dimethoxyquinolin-2-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
類似化合物との比較
Similar Compounds
- 4-(4-Aminoquinolin-2-yl)piperazin-1-ylmethanone
- 4-(4-Amino-6-methoxyquinolin-2-yl)piperazin-1-ylmethanone)
- 4-(4-Amino-7-methoxyquinolin-2-yl)piperazin-1-ylmethanone)
Uniqueness
What sets 4-(4-Amino-6,7-dimethoxyquinolin-2-yl)piperazin-1-ylmethanone apart from similar compounds is the presence of both methoxy groups at the 6 and 7 positions of the quinoline ring. This unique substitution pattern can influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for further research and development.
特性
CAS番号 |
113704-35-1 |
|---|---|
分子式 |
C22H24N4O3 |
分子量 |
392.5 g/mol |
IUPAC名 |
[4-(4-amino-6,7-dimethoxyquinolin-2-yl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C22H24N4O3/c1-28-19-12-16-17(23)13-21(24-18(16)14-20(19)29-2)25-8-10-26(11-9-25)22(27)15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3,(H2,23,24) |
InChIキー |
OSYWJTLQNPVIKQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)


![sodium;ethyl 2-(8-ethyl-3,4-dihydro-1H-pyrano[3,4-b]indol-9-id-1-yl)acetate](/img/structure/B14318440.png)
![[6-(4-Fluorobenzoyl)-2-pyridyl]-(4-fluorophenyl)methanone](/img/structure/B14318442.png)
![10-Methyl-2,4-dioxo-2,3,4,10-tetrahydropyrimido[4,5-b]quinolin-7-yl acetate](/img/structure/B14318443.png)

![1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14318467.png)


![[1,1'-Biphenyl]-4-sulfonamide, N-phenyl-](/img/structure/B14318489.png)


